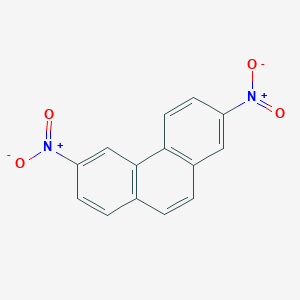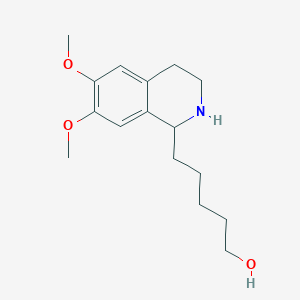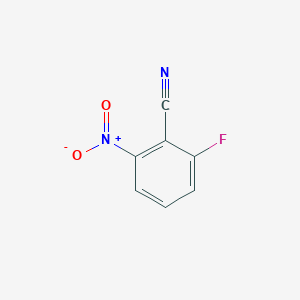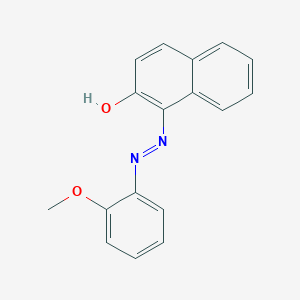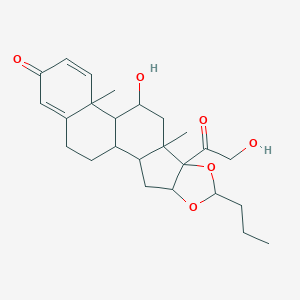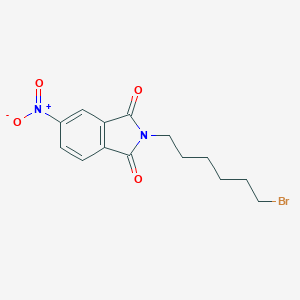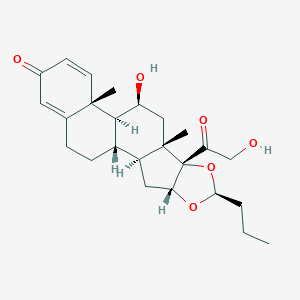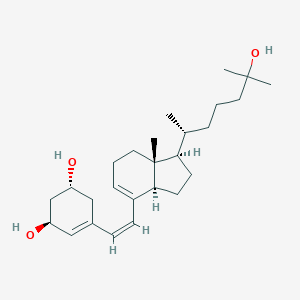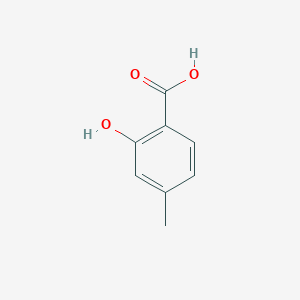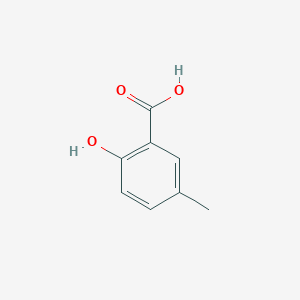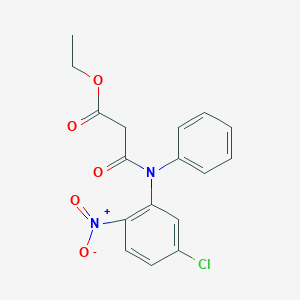![molecular formula C8H17N3O2 B117839 N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 159016-21-4](/img/structure/B117839.png)
N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester (NAPHA-t-Butyl ester) is a synthetic molecule with a variety of applications in scientific research. It is a versatile compound that can be used to synthesize other molecules and for a wide range of experiments. NAPHA-t-Butyl ester has been studied extensively in recent years and its potential applications are still being explored.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 'N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester' involves the condensation of tert-butyl N-hydroxycarbamate with 1,3-dibromopropane followed by reaction with hydrazine hydrate and then with chloroacetic acid. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Starting Materials
tert-butyl N-hydroxycarbamate, 1,3-dibromopropane, hydrazine hydrate, chloroacetic acid, sodium hydroxide
Reaction
Condensation of tert-butyl N-hydroxycarbamate with 1,3-dibromopropane in the presence of triethylamine to form tert-butyl 2-(bromomethyl)azepane-1-carboxylate., Reaction of tert-butyl 2-(bromomethyl)azepane-1-carboxylate with hydrazine hydrate in ethanol to form tert-butyl 2-(hydrazinomethyl)azepane-1-carboxylate., Reaction of tert-butyl 2-(hydrazinomethyl)azepane-1-carboxylate with chloroacetic acid in ethanol to form 'N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester., Treatment of 'N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester' with sodium hydroxide to obtain the final compound.
Applications De Recherche Scientifique
NAPHA-t-Butyl ester is a versatile compound that has been used in a variety of scientific research applications. It has been used to synthesize other molecules, such as amino acids and peptides. It has also been used in the synthesis of peptide-conjugated drugs, which are used in the treatment of cancer and other diseases. Additionally, NAPHA-t-Butyl ester has been used as a substrate for enzymatic synthesis, as a fluorescent probe for imaging, and as a reagent for in vitro studies.
Mécanisme D'action
NAPHA-t-Butyl ester has several mechanisms of action. It can act as a substrate for enzymatic synthesis, as a fluorescent probe for imaging, and as a reagent for in vitro studies. Additionally, it can act as a catalyst for the synthesis of other molecules, such as peptides and amino acids.
Effets Biochimiques Et Physiologiques
NAPHA-t-Butyl ester has been studied extensively for its potential biochemical and physiological effects. Studies have shown that it can modulate the activity of enzymes, such as cytochrome P450, and can interact with proteins, such as the transcription factor NF-κB. Additionally, studies have shown that it can modulate the activity of certain hormones, such as adrenaline and cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
NAPHA-t-Butyl ester has several advantages and limitations for lab experiments. It is a versatile compound that can be used to synthesize other molecules and for a wide range of experiments. Additionally, it is a stable compound that can be stored for long periods of time. However, it is also a highly reactive compound and can be hazardous if not handled properly.
Orientations Futures
NAPHA-t-Butyl ester has a wide range of potential future applications in scientific research. It could be used to develop new drugs or treatments for diseases, such as cancer. Additionally, it could be used to synthesize new molecules or to create new materials. It could also be used in the development of new imaging techniques or in the development of new analytical methods. Finally, it could be used to study the effects of various environmental factors on biochemical and physiological processes.
Propriétés
IUPAC Name |
tert-butyl N-[(Z)-1-aminopropylideneamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-5-6(9)10-11-7(12)13-8(2,3)4/h5H2,1-4H3,(H2,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIIGGBUSJELIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)OC(C)(C)C)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

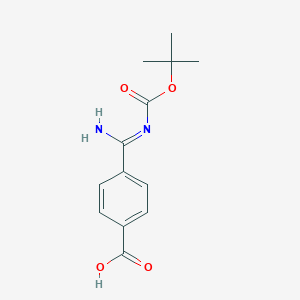
![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)
